molecular formula C30H22O10 B1163351 2,3,2/,3/-Tetrahydroochnaflavone CAS No. 678138-59-5

2,3,2/,3/-Tetrahydroochnaflavone

Cat. No.: B1163351
CAS No.: 678138-59-5
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Description

2,3,2/,3/-Tetrahydroochnaflavone is a specialized flavonoid derivative of interest in biochemical research. Flavonoids are a broad class of polyphenolic compounds known for their diverse biological activities, which include anti-inflammatory, antioxidant, and anti-cancer effects in preclinical models . They often exert these effects by modulating key cellular signaling pathways, such as NF-κB and PI3K-Akt, and by targeting various enzymes and receptors . The specific research applications, molecular mechanisms, and cellular targets for this compound require further characterization from primary scientific literature. Researchers are encouraged to consult relevant publications for detailed pharmacological and functional studies on this compound.

Properties

CAS No.

678138-59-5

Molecular Formula

C30H22O10

Appearance

Yellow powder

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization of 2,3,2/,3/ Tetrahydroochnaflavone

Spectroscopic Analysis Methodologies for Structural Assignment

A combination of sophisticated spectroscopic techniques is indispensable for assigning the correct structure of 2,3,2",3"-Tetrahydroochnaflavone. Each method provides unique and complementary pieces of information that, when integrated, create a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. rsc.org In the analysis of 2,3,2",3"-Tetrahydroochnaflavone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. libretexts.orgchemguide.co.uk The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of each nucleus, and the integration of the ¹H signals reveals the relative number of protons in each environment. libretexts.orgchemguide.co.uk

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between carbon and hydrogen atoms (typically over two to three bonds), which is critical for piecing together the different fragments of the molecule and for determining the linkage points between the two flavonoid units.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. msu.eduwikipedia.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of 2,3,2",3"-Tetrahydroochnaflavone. msu.edu The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing stable fragments that correspond to different parts of the molecule. msu.edumiamioh.edu

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Once the planar structure and relative stereochemistry are established, Circular Dichroism (CD) spectroscopy is employed to determine the absolute configuration of the chiral centers. nih.govnih.gov Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. nih.gov The sign and intensity of the Cotton effects in the CD spectrum of 2,3,2",3"-Tetrahydroochnaflavone can be compared with theoretical calculations or with the spectra of related compounds of known absolute stereochemistry to assign the (R) or (S) configuration to each stereocenter. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule. vscht.czwikipedia.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds. vscht.czmsu.edu In the IR spectrum of 2,3,2",3"-Tetrahydroochnaflavone, characteristic absorption bands would be expected for hydroxyl (-OH) groups, carbonyl (C=O) groups of the flavanone (B1672756) moieties, aromatic (C=C) bonds, and ether (C-O-C) linkages.

Conformational Analysis and Stereochemistry

The study of the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial for understanding its properties. uoanbar.edu.iq For 2,3,2",3"-Tetrahydroochnaflavone, which contains multiple chiral centers, determining the relative and absolute stereochemistry is a significant challenge. The numbers in the name, such as 2,3, refer to the carbon positions in the molecule's backbone, and the prefixes like 'S' or 'R' denote the specific spatial arrangement of the atoms around these chiral centers. stackexchange.comlibretexts.org

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like 2,3,2",3"-Tetrahydroochnaflavone, understanding the preferred conformations is essential. The relative orientation of the two flavonoid units and the conformations of the dihydropyranone rings are key aspects. Techniques like Nuclear Overhauser Effect (NOE) difference spectroscopy in NMR can provide information about the through-space proximity of protons, which helps to deduce the preferred conformation.

Theoretical Structural Insights

In conjunction with experimental data, theoretical calculations provide valuable insights into the structure and properties of 2,3,2",3"-Tetrahydroochnaflavone. sa-uc.edu.iqwordpress.com Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict NMR and IR spectra: Calculated spectra can be compared with experimental data to confirm structural assignments.

Determine stable conformations: By calculating the energies of different possible conformations, the most stable arrangement of the molecule can be predicted. nih.gov

Calculate CD spectra: Theoretical prediction of CD spectra is a powerful tool for assigning the absolute configuration of chiral molecules.

By integrating the detailed information obtained from this array of advanced analytical and theoretical methods, a complete and unambiguous structural and stereochemical assignment of 2,3,2",3"-Tetrahydroochnaflavone can be achieved.

Natural Occurrence, Distribution, and Research Scale Isolation Strategies for 2,3,2/,3/ Tetrahydroochnaflavone

Botanical Sources and Geographic Distribution

2,3,2'',3''-Tetrahydroochnaflavone (B12323119) has been identified in specific plant families, primarily the Ochnaceae and Grossulariaceae. Its presence is considered a significant chemotaxonomic marker, helping to classify and understand the relationships between different plant species.

Quintinia species : One of the primary natural sources of 2,3,2'',3''-tetrahydroochnaflavone is Quintinia acutifolia, a tree native to New Zealand. beilstein-journals.orgacs.org Research on this species led to the isolation and characterization of this biflavonoid, along with several of its derivatives. acs.org This discovery was notable as it marked the first instance of biflavonoids being reported from the Grossulariaceae family. acs.org

Ochna species : The compound's name is derived from the genus Ochna, which belongs to the Ochnaceae family. This genus comprises approximately 85 species of trees and shrubs distributed across the tropical regions of Asia and Africa. nih.govresearchgate.net Various Ochna species are used in traditional medicine, which has prompted extensive phytochemical investigations. nih.govresearchgate.net These studies have revealed that the genus is a rich source of a diverse array of biflavonoids, including ochnaflavone (B1238491) and its derivatives, making it a key target for the isolation of 2,3,2'',3''-Tetrahydroochnaflavone. nih.govnih.govresearchgate.net

Table 1: Botanical Sources and Distribution of 2,3,2'',3''-Tetrahydroochnaflavone

Botanical Genus Family Notable Species Geographic Distribution
Quintinia Grossulariaceae Quintinia acutifolia New Zealand

Advanced Extraction Methodologies in Phytochemical Research

The initial step in isolating 2,3,2'',3''-Tetrahydroochnaflavone from its plant sources is extraction. While traditional methods like maceration and Soxhlet extraction have been used, modern techniques are now preferred for their increased efficiency, reduced environmental impact, and suitability for heat-sensitive compounds. nih.govcreative-proteomics.com These advanced methods are crucial for obtaining high-quality crude extracts enriched with the target flavonoid.

Modern extraction techniques include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and facilitating the release of phytochemicals. creative-proteomics.comnih.gov UAE is valued for its speed and efficiency at lower temperatures, which minimizes the degradation of thermolabile compounds. creative-proteomics.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix directly and rapidly. creative-proteomics.commdpi.com This localized heating increases the pressure inside the plant cells, causing them to rupture and release their contents into the solvent. The technique significantly reduces extraction time and solvent volume compared to conventional methods. nih.govcreative-proteomics.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (50–200 °C) and pressures (10.3–20.6 MPa). nih.gov These conditions increase the solubility and diffusion rate of the target compounds while keeping the solvent in a liquid state, leading to rapid and efficient extraction. However, its use is limited for some heat-sensitive compounds. nih.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By altering the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is an environmentally friendly method as it avoids the use of organic solvents. nih.govmdpi.com

Table 2: Comparison of Advanced Extraction Methodologies for Flavonoids

Method Principle Advantages Disadvantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell wall disruption and solvent penetration. creative-proteomics.com Faster extraction, reduced solvent consumption, suitable for thermolabile compounds. nih.gov Potential for localized high temperatures that could degrade some compounds if not controlled. creative-proteomics.com
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and plant matrix, causing cell rupture. creative-proteomics.com Very fast, lower solvent usage, improved extraction yield. nih.govmdpi.com Not suitable for all solvents; requires careful optimization to avoid overheating. mdpi.com
Pressurized Liquid Extraction (PLE) Uses solvents at high temperature and pressure to increase extraction efficiency. nih.gov Fast, efficient, and requires less solvent than traditional methods. High temperatures may degrade heat-sensitive compounds. nih.gov

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO₂) for selective extraction. mdpi.com | Environmentally friendly ("green"), highly selective, solvent-free product. nih.gov | High initial equipment cost, may have lower efficiency for polar compounds without a co-solvent. |

Advanced Chromatographic Purification Techniques for Compound Isolation

Following extraction, the crude extract, which is a complex mixture of numerous compounds, must be purified to isolate 2,3,2'',3''-Tetrahydroochnaflavone. acs.org This is achieved through a series of chromatographic techniques that separate compounds based on their physicochemical properties like polarity, size, and affinity.

Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of the crude extract. Common stationary phases include silica (B1680970) gel for separating compounds based on polarity and Sephadex LH-20, which separates molecules based on size (size-exclusion chromatography) and polarity. unimi.itsmujo.id Gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to resolve the complex mixture.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC (prep-HPLC) is the method of choice. nih.gov It offers high resolution and is capable of separating structurally similar biflavonoids. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of water, acetonitrile, or methanol, often with an acid modifier like formic acid to improve peak shape. nih.gov

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding the irreversible adsorption of polar compounds like flavonoids. nih.govtandfonline.com High-Speed Countercurrent Chromatography (HSCCC) is an advanced version that provides faster and more efficient separations, making it highly suitable for the purification of polar natural products from complex extracts. nih.govmdpi.com

Table 3: Chromatographic Techniques for Flavonoid Purification

Technique Principle of Separation Application in Isolation
Column Chromatography (Silica Gel) Adsorption; separation based on polarity. Initial fractionation of crude extracts.
Column Chromatography (Sephadex LH-20) Size exclusion and partition chromatography. unimi.it Purification of flavonoids, particularly effective for removing pigments and smaller molecules. unimi.it
Preparative HPLC (prep-HPLC) Partition chromatography with high resolving power. nih.gov Final purification step to obtain high-purity compounds. nih.gov

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition without a solid support. nih.gov | Purification of polar compounds, prevents sample loss due to irreversible adsorption. tandfonline.com |

Purity Assessment and Standardization for Research Applications

For any research conducted on a natural product, ensuring the identity and purity of the isolated compound is of paramount importance. nih.gov The biological or chemical findings are only valid if the compound is accurately characterized and free from significant impurities. rsc.org

Purity Assessment: The purity of an isolated sample of 2,3,2'',3''-Tetrahydroochnaflavone is typically determined using high-sensitivity analytical techniques.

HPLC coupled to a detector: Analytical HPLC with a Diode Array Detector (DAD) or a mass spectrometer (MS) is a standard method. Purity is assessed by the presence of a single, symmetrical peak in the chromatogram. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated compound. Furthermore, quantitative ¹H NMR (qHNMR) can be used as a powerful tool for absolute purity determination without needing an identical reference standard. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, which helps to confirm its elemental composition.

Standardization: Standardization is the process of establishing a consistent biochemical profile for a plant extract or a purified compound to ensure its quality and reproducibility for research purposes. wisdomlib.orgphytojournal.com This involves:

Authentication: Verifying the botanical source material is crucial. This can be done through macroscopic and microscopic examination, as well as chemical fingerprinting. rsc.orgacademicjournals.org

Chemical Fingerprinting: This involves creating a characteristic chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) profile of the extract or compound. rsc.org This "fingerprint" serves as a reference for future batches to ensure consistency.

Quantitative Analysis: This involves quantifying the amount of the active or marker compound (in this case, 2,3,2'',3''-Tetrahydroochnaflavone) in the material.

The rigorous application of these purification, purity assessment, and standardization protocols is essential for generating reliable and reproducible scientific data in the study of 2,3,2'',3''-Tetrahydroochnaflavone. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
2,3,2'',3''-Tetrahydroochnaflavone
Amentoflavone (B1664850)
Apigenin (B1666066)
Eriodictyol (B191197)
Kaempferol 3-O-glucoside
Luteolin
Naringenin (B18129)
Ochnaflavone
Ochnaflavone 7-O-methyl ether

Biosynthetic Pathways and Enzymatic Mechanisms of 2,3,2/,3/ Tetrahydroochnaflavone

Identification of Precursor Molecules and Intermediates

The biosynthesis of 2,3,2'',3''-Tetrahydroochnaflavone (B12323119) begins with fundamental building blocks derived from primary metabolism. The journey commences with the phenylpropanoid pathway, a central route in plants for the synthesis of a multitude of phenolic compounds. This pathway starts with the amino acid phenylalanine.

Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL) , cinnamate-4-hydroxylase (C4H) , and 4-coumarate-CoA ligase (4CL) , phenylalanine is converted into p-coumaroyl-CoA. This molecule serves as a crucial starter unit for flavonoid biosynthesis. nih.gov

The core flavonoid skeleton is then assembled by chalcone (B49325) synthase (CHS) , a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a chalcone, which is the immediate precursor to the flavonoid family.

For 2,3,2'',3''-Tetrahydroochnaflavone, which is composed of naringenin (B18129) and eriodictyol (B191197) moieties, the respective chalcone precursors are naringenin chalcone and eriodictyol chalcone. These chalcones are then subjected to stereospecific cyclization by chalcone isomerase (CHI) to yield the flavanone (B1672756) skeletons of naringenin and eriodictyol. researchgate.net Eriodictyol differs from naringenin by an additional hydroxyl group on the B-ring, a modification introduced by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase. nih.gov

Therefore, the primary precursor molecules and key intermediates in the biosynthesis of 2,3,2'',3''-Tetrahydroochnaflavone are:

Molecule Type Specific Compound(s)
Amino AcidPhenylalanine
Phenylpropanoid Pathway Intermediatep-Coumaroyl-CoA
Acyl-CoAMalonyl-CoA
ChalconesNaringenin Chalcone, Eriodictyol Chalcone
Flavanones (Monomeric Units)Naringenin, Eriodictyol

Enzymatic Transformations and Catalytic Mechanisms

The defining step in the biosynthesis of 2,3,2'',3''-Tetrahydroochnaflavone is the coupling of the two flavanone units, naringenin and eriodictyol, to form a diaryl ether linkage. While the precise enzyme has not been definitively identified for this specific compound, the formation of such C-O-C bonds in biflavonoids is generally accepted to proceed via oxidative coupling reactions. nih.gov

The most likely candidates for catalyzing this transformation are enzymes from the laccase or peroxidase families. nih.govnih.gov These enzymes are known to generate radical intermediates from phenolic substrates.

The proposed catalytic mechanism involves the following steps:

Radical Formation: The enzyme, be it a laccase or peroxidase, abstracts a hydrogen atom from a hydroxyl group on the B-ring of both naringenin and eriodictyol, generating phenoxy radicals.

Radical Coupling: These highly reactive radicals can then couple in a specific manner. For the formation of the ether linkage in 2,3,2'',3''-Tetrahydroochnaflavone, a radical on the B-ring of one flavanone unit would attack a carbon atom on the B-ring of the other, followed by rearrangement to form the stable diaryl ether bond. The exact regioselectivity of this coupling is a critical and likely enzyme-controlled aspect of the biosynthesis.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of flavonoids, and by extension biflavonoids, is a tightly regulated process at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes (PAL, C4H, CHS, CHI, F3'H, etc.) is controlled by a complex network of transcription factors. nih.govresearchgate.net

The primary regulators belong to the R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40 repeat protein families. nih.govacs.org These transcription factors often form a ternary complex, frequently referred to as the MBW complex, which binds to the promoter regions of the target biosynthetic genes, thereby activating their transcription. researchgate.net

While the specific transcription factors governing the dimerization step to form 2,3,2'',3''-Tetrahydroochnaflavone are unknown, it is plausible that their expression is coordinated with the genes responsible for the synthesis of the naringenin and eriodictyol precursors. The induction of the specific laccase or peroxidase involved in the coupling would also be under strict regulatory control, ensuring that the biflavonoid is produced at the appropriate time and location within the plant.

Comparative Biosynthesis with Related Flavonoid and Biflavonoid Classes

The biosynthetic pathway leading to 2,3,2'',3''-Tetrahydroochnaflavone shares its initial steps with a vast array of other flavonoids. The formation of naringenin and eriodictyol is a common branch point for the synthesis of various flavones, flavonols, and anthocyanins. pnas.org

The key divergence for 2,3,2'',3''-Tetrahydroochnaflavone biosynthesis is the dimerization of the flavanone units. This contrasts with the further modifications that the monomeric units would undergo to form other flavonoid classes. For instance:

Flavones: Naringenin and eriodictyol can be converted to apigenin (B1666066) and luteolin, respectively, by flavone synthase (FNS) .

Flavonols: The flavanones can be hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydroflavonols, which are then converted to flavonols by flavonol synthase (FLS) .

Anthocyanins: Dihydroflavonols can be further processed through the anthocyanin biosynthetic pathway.

The formation of 2,3,2'',3''-Tetrahydroochnaflavone also differs from other biflavonoid classes based on the nature of the linkage between the monomeric units. Many biflavonoids are linked by C-C bonds, which are also formed through oxidative coupling but with different regioselectivity. The C-O-C diaryl ether linkage is a distinguishing feature of the ochnaflavone (B1238491) family of biflavonoids.

Chemical Synthesis and Derivatization Strategies for 2,3,2/,3/ Tetrahydroochnaflavone

Total Synthesis Approaches and Methodological Advancements

The total synthesis of 2,3,2'',3''-tetrahydroochnaflavone (B12323119) and its derivatives has been achieved through multi-step processes that hinge on key chemical reactions. These approaches have seen advancements aimed at improving efficiency and yield.

Strategic Diaryl Ether Formation in Biflavonoid Synthesis

A critical step in the synthesis of biflavonoids like 2,3,2'',3''-tetrahydroochnaflavone is the formation of a diaryl ether linkage. nih.govnih.govbeilstein-journals.orgresearchgate.net This bond connects the two flavonoid moieties. The synthesis often commences with the preparation of this diaryl ether. nih.govresearchgate.net Various methods have been developed for creating diaryl ethers, reflecting their importance in the synthesis of many bioactive natural products. nih.govresearchgate.net

In the synthesis of a permethyl ether derivative of 2,3,2'',3''-tetrahydroochnaflavone, a diaryl ether was formed as a key intermediate. nih.govresearchgate.net This was followed by a Claisen-Schmidt condensation with a suitably substituted acetophenone (B1666503) under basic conditions (potassium hydroxide (B78521) in ethanol) to yield an ether-linked dimeric chalcone (B49325). nih.gov

Key Cyclization Reactions and Assembling Dihydroflavone Moieties

Following the formation of the diaryl ether and the subsequent chalcone, the next crucial step is the cyclization to form the dihydroflavone rings. nih.govnih.govbeilstein-journals.orgresearchgate.netsioc-journal.cnresearchgate.net In one reported synthesis, the cyclization of an ether-linked dimeric chalcone was attempted under various conditions. nih.govresearchgate.net An oxalic acid-induced ring closure of the bichalcone led to the formation of the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone, also known as an ether-linked pentamethoxybiflavanone. nih.govresearchgate.net This reaction, however, was noted to be in equilibrium with the starting chalcone. nih.govresearchgate.net

The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone also highlighted the cyclization of an ether-linked bichalcone as a key step to assemble the dihydroflavone structure. sioc-journal.cnresearchgate.net This approach started from 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250). sioc-journal.cnresearchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone was achieved, albeit in a low yield. nih.govresearchgate.net The reaction conditions for the cyclization step were particularly challenging. For instance, attempts to use iodine in pyridine, a common method for oxidative cyclization to flavones, did not yield the desired tetrahydroochnaflavone derivative directly from the dimeric chalcone. nih.govresearchgate.net Instead, the reaction led to the formation of the corresponding biflavone after extended heating. nih.govresearchgate.net The formation of the tetrahydro-derivative was observed under acidic conditions with oxalic acid, but the reversibility of the reaction presented a challenge for achieving high yields. nih.govresearchgate.net

Chemo-Enzymatic Synthesis Routes

Currently, there is no specific information available in the provided search results detailing chemo-enzymatic synthesis routes for 2,3,2'',3''-Tetrahydroochnaflavone. While enzymatic synthesis has been explored for other biflavonoid glycosides to improve properties like water solubility, direct application to this specific compound is not documented. nih.gov

Synthetic Modifications and Analogue Preparation

The primary synthetic analogue of 2,3,2'',3''-tetrahydroochnaflavone that has been prepared is its permethyl ether. nih.govnih.govbeilstein-journals.orgresearchgate.net The synthesis of this derivative was achieved during attempts to synthesize ochnaflavone (B1238491). nih.govresearchgate.net The process involved the formation of a diaryl ether, followed by a Claisen-Schmidt condensation to form a dimeric chalcone, and finally an acid-catalyzed cyclization to yield the pentamethyl ether of 2,3,2'',3''-tetrahydroochnaflavone. nih.govresearchgate.net This work demonstrates that the synthetic sequence is amenable to creating derivatives of the natural product. nih.govresearchgate.net

Stereoselective Synthesis Methodologies

The existing literature on the synthesis of 2,3,2'',3''-tetrahydroochnaflavone primarily describes the synthesis of the racemic form, denoted as (±)-2,3,2'',3''-tetrahydroochnaflavone. sioc-journal.cnresearchgate.net There is no specific information available in the provided search results that details stereoselective synthesis methodologies for producing specific enantiomers of this compound.

Mechanistic Investigations of the Biological Activities of 2,3,2/,3/ Tetrahydroochnaflavone at Molecular and Cellular Levels

Modulation of Cellular Signaling Pathways

The ability of phytochemicals to modulate cellular signaling pathways is a cornerstone of their therapeutic potential. nih.gov These pathways, intricate networks of molecular interactions, govern cellular processes such as inflammation, stress response, and survival. nih.govkhanacademy.org However, specific studies detailing the interaction of 2,3,2',3'-Tetrahydroochnaflavone with these pathways are not currently available.

In Vitro Anti-inflammatory Pathway Modulation

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. nih.gov Phytochemicals can exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov For instance, another natural compound, 2,3,4',5-Tetrahydroxystilbene 2-o-D-glucoside (TSG), has been shown to exert anti-inflammatory effects by targeting NF-κB and ERK2 related signals. nih.govnih.gov This is achieved by downregulating the expression of inflammatory cytokines and inhibiting the nuclear translocation of NF-κB p65. nih.govnih.gov While these mechanisms are established for other compounds, dedicated in vitro studies on 2,3,2',3'-Tetrahydroochnaflavone are required to determine if it shares similar anti-inflammatory properties and pathway interactions.

Molecular Mechanisms of Cellular Stress Response and Protection (e.g., Anoxia)

Cells have evolved sophisticated mechanisms to respond to and protect themselves from various stressors, including oxygen deprivation (anoxia) and oxidative stress. nih.govnih.gov The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs), which regulate the transcription of genes involved in adaptation to low oxygen levels. nih.gov Additionally, cellular stress can trigger the unfolded protein response (UPR) and the production of stress-responsive genes like DNA damage-inducible transcripts (Ddit). nih.gov While the general mechanisms of cellular stress response are well-documented, research specifically investigating the role or modulatory effects of 2,3,2',3'-Tetrahydroochnaflavone in these pathways, particularly under conditions like anoxia, has not been reported.

Enzyme Interaction and Inhibition Studies

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Biflavonoids, as a class, have been shown to inhibit various enzymes.

Inhibition/Activation of Specific Enzymes (e.g., BACE-1 for related biflavonoids)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Some biflavonoids have demonstrated the ability to inhibit BACE-1. For example, 2,3-dihydroamentoflavone (B600323) and 2,3-dihydro-6-methylginkgetin (B13450637) have shown potent BACE-1 inhibitory effects. However, there is no specific data available on the inhibitory or activatory effects of 2,3,2',3'-Tetrahydroochnaflavone on BACE-1 or other enzymes.

Elucidation of Enzyme Binding Modes

Understanding how a compound binds to an enzyme is crucial for drug design and optimization. Techniques such as X-ray crystallography and molecular docking are used to elucidate these binding modes. nih.gov For instance, studies on other compounds have detailed the specific allosteric pockets and amino acid residues involved in enzyme inhibition. nih.gov Such detailed structural biology studies for 2,3,2',3'-Tetrahydroochnaflavone are currently absent from the scientific literature.

Antioxidant Mechanisms at the Molecular and Cellular Level

Many flavonoids exhibit antioxidant properties by neutralizing reactive oxygen species (ROS), which are byproducts of cellular metabolism that can cause damage to cells. nih.gov The antioxidant activity of flavonoids is often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. nih.gov

The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov The efficiency of these mechanisms is influenced by thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). nih.gov While these principles are well-established for flavonoids in general, specific experimental data quantifying the antioxidant capacity and elucidating the precise molecular and cellular antioxidant mechanisms of 2,3,2',3'-Tetrahydroochnaflavone are not available.

Direct Free Radical Scavenging Activities

The antioxidant capability of a compound is often first assessed by its ability to directly neutralize free radicals. For flavonoids like 2,3,2',3'-Tetrahydroochnaflavone, this activity is fundamentally linked to their chemical structure. nih.gov The primary mechanisms by which flavonoids exert their radical-scavenging effects are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SETPT). nih.gov The presence and position of phenolic hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of this capacity, as they can donate a hydrogen atom or an electron to stabilize a reactive free radical. nih.govresearchgate.net

While direct studies on 2,3,2',3'-Tetrahydroochnaflavone are limited, extensive research on the closely related biflavonoid, (2S,2″S)-Tetrahydroamentoflavone (THA), provides significant insight into its potential mechanisms. THA has demonstrated potent antioxidant activity by scavenging various radicals and chelating metal ions. researchgate.net Its action is attributed to its ability to donate both a hydrogen atom (H•) and an electron (e). researchgate.net

In vitro assays are commonly used to quantify this direct scavenging ability. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to decolorize the stable DPPH radical, while the ABTS (3-ethylbenzthiazoline-6-sulfonic acid) assay measures the scavenging of the ABTS radical cation. researchgate.netresearchgate.net Studies on THA have yielded specific IC50 values (the concentration required to inhibit 50% of the radical activity), demonstrating its effectiveness in comparison to standard antioxidants. researchgate.net

Table 1: In Vitro Antioxidant and Radical Scavenging Activities of Tetrahydroamentoflavone (THA) Data sourced from a study on (2S,2″S)-Tetrahydroamentoflavone, a closely related biflavonoid, to illustrate the potential activity profile.

Assay TypeRadical/Ion TargetedTHA IC50 (μg/mL)Mechanism Indicated
Superoxide (B77818) Scavenging•O₂⁻4.8 ± 0.3Radical Neutralization
DPPH ScavengingDPPH•165.7 ± 22.8Hydrogen/Electron Donation
ABTS ScavengingABTS•+4.4 ± 0.2Hydrogen/Electron Donation
Iron ChelatingFe²⁺743.2 ± 49.5Metal Ion Chelation
Copper ChelatingCu²⁺35.5 ± 1.9Metal Ion Chelation
Copper Reducing PowerCu²⁺77.1 ± 2.2Electron Donation
This table was created using data from a study on the antioxidant activity of Tetrahydroamentoflavone. researchgate.net

Regulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can exert a more profound and lasting antioxidant effect by upregulating the body's own defense systems. nih.govnih.gov This involves modulating key signaling pathways that control the expression of a suite of protective genes. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov When cells are exposed to oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. fao.org Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of various genes. nih.gov This binding initiates the transcription of numerous cytoprotective proteins, including:

Antioxidant Enzymes: Such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx), which are crucial for detoxifying reactive oxygen species like superoxide radicals and hydrogen peroxide. nih.govnih.gov

Phase II Detoxification Enzymes: Including NAD(P)H: quinone reductase (NQO1) and glutathione S-transferases (GSTs), which help neutralize harmful xenobiotics and electrophiles. nih.govnih.gov

Proteins for Glutathione Homeostasis: The synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant, is also under Nrf2 control. researchgate.net

Studies on biflavonoids isolated from Chamaecyparis obtusa have shown they can protect neuronal cells from oxidative damage by preserving the activity of antioxidant enzymes and restoring levels of GSH that were depleted by oxidative insults. researchgate.net This protective action is consistent with the activation of the Nrf2 pathway, suggesting that 2,3,2',3'-Tetrahydroochnaflavone may similarly bolster cellular defenses against oxidative stress by modulating this critical regulatory system. nih.govresearchgate.net

Antimicrobial Activities: Mechanistic Perspectives (e.g., Antibacterial effects)

Biflavonoids as a chemical class have been recognized for a wide array of pharmacological effects, including antimicrobial activities. researchgate.net The structural characteristics of flavonoids, such as the presence of hydroxyl groups, are known to be important for their interaction with microbial components. mdpi.com

The antibacterial activity of flavonoids can be broad or specific. For instance, the flavonoid galangin (B1674397) (3,5,7-trihydroxyflavone) has demonstrated significant activity against various Gram-positive bacteria. nih.gov However, its effect on Gram-negative bacteria was limited, suggesting that the outer membrane of Gram-negative organisms may present a barrier to the compound's action. nih.gov The effectiveness of 2,3,2',3'-Tetrahydroochnaflavone would similarly depend on its ability to penetrate the bacterial cell envelope and interact with critical targets within the cell. The development of microbial resistance to conventional antibiotics has spurred research into natural compounds like flavonoids as potential alternatives or adjuncts to existing therapies. nih.govscilit.com

Cellular Targets and Pathways in Microbial Organisms

The antimicrobial action of natural compounds like flavonoids can be attributed to several distinct mechanisms that disrupt essential cellular functions in microorganisms. While specific pathways for 2,3,2',3'-Tetrahydroochnaflavone are still under investigation, research on other flavonoids and natural antimicrobials points to several probable targets:

Cell Wall and Membrane Disruption: The bacterial cell wall is a primary target for many antibiotics. nih.gov Compounds can inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis. Furthermore, flavonoids can compromise the integrity of the cell membrane, causing leakage of vital intracellular components such as ions, metabolites, and proteins, ultimately leading to cell death. nih.gov

Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents function by interfering with the synthesis of DNA and RNA. nih.gov They may bind to bacterial DNA or inhibit enzymes essential for replication and transcription, such as DNA gyrase and RNA polymerase. This disruption of genetic processes effectively halts bacterial proliferation. nih.gov

Inhibition of Protein Synthesis: The bacterial ribosome is another key target. Compounds can bind to ribosomal subunits, interfering with the translation process and preventing the synthesis of essential proteins and enzymes required for bacterial survival.

Disruption of Metabolic Pathways: Flavonoids can inhibit key enzymes involved in microbial metabolic pathways, disrupting energy production and the synthesis of essential molecules.

Targeting Virulence Factors: A modern approach in antimicrobial research is to target factors that contribute to a pathogen's virulence rather than its viability. This can include inhibiting the formation of biofilms (a protective matrix), disrupting bacterial adhesion to host cells, or neutralizing toxins. nih.gov

Receptor Binding and Ligand-Target Interactions (In Vitro/In Silico)

To understand the molecular mechanisms behind the biological activities of 2,3,2',3'-Tetrahydroochnaflavone, researchers utilize in vitro and in silico methods to study its interactions with specific biological targets like enzymes and receptors.

In silico molecular docking is a powerful computational technique that predicts how a small molecule (a ligand), such as 2,3,2',3'-Tetrahydroochnaflavone, binds to the three-dimensional structure of a macromolecular target (a receptor or enzyme). nih.govnih.gov This method calculates the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. nih.gov A lower binding energy suggests a more stable and favorable interaction. These computational studies can:

Identify potential biological targets for the compound.

Elucidate the specific amino acid residues involved in the binding interaction.

Provide a structural basis for the compound's observed activity.

Guide the chemical modification of the compound to improve its efficacy and selectivity. nih.gov

Following computational predictions, in vitro assays are essential for experimental validation. These lab-based experiments can confirm whether the compound indeed binds to the predicted target and measure its inhibitory or activatory effect. For example, if docking studies suggest that 2,3,2',3'-Tetrahydroochnaflavone binds to an enzyme, in vitro enzyme inhibition assays would be performed to quantify its inhibitory potency (e.g., by determining the IC50 value). This integrated approach of using computational screening followed by experimental validation is a cornerstone of modern drug discovery and is crucial for deciphering the precise molecular actions of natural products like 2,3,2',3'-Tetrahydroochnaflavone.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2,3,2/,3/ Tetrahydroochnaflavone and Its Analogues

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

While specific pharmacophore models for 2,3,2',3'-Tetrahydroochnaflavone are not extensively documented, general models for flavonoids and biflavonoids offer significant insights. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For flavonoids, these models often include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers nih.gov.

Key pharmacophoric features for the bioactivity of biflavonoids, which can be inferred for 2,3,2',3'-Tetrahydroochnaflavone, include:

Aromatic Rings: The two aromatic A rings and two B rings are crucial for establishing hydrophobic and π-π stacking interactions with biological targets.

Hydroxyl Groups: The number and location of hydroxyl groups are critical for forming hydrogen bonds with receptor sites and for antioxidant activity.

Carbonyl Group: The C4-keto group on both chromanone rings can act as a hydrogen bond acceptor.

Oxygen Heterocycles: The oxygen atoms within the C-rings can also participate in hydrogen bonding.

Influence of Specific Functional Groups and Stereochemistry on Mechanistic Activity

The bioactivity of 2,3,2',3'-Tetrahydroochnaflavone is profoundly influenced by its functional groups and stereochemistry. The hydrogenation of the C2-C3 and C2'-C3' double bonds introduces chiral centers, making stereochemistry a critical factor.

Functional Groups:

Hydroxylation Pattern: The antioxidant and radical scavenging activities of flavonoids are heavily dependent on the arrangement of hydroxyl groups. An o-dihydroxy group in the B-ring is a well-established motif for potent antioxidant activity. The presence of hydroxyl groups at the C5 and C7 positions of the A-ring also contributes to this effect researchgate.net.

Saturation of the C-ring: The saturation of the C2-C3 double bond to form a flavanone-like structure, as seen in 2,3,2',3'-Tetrahydroochnaflavone, affects the molecule's conformation and electronic properties. Studies comparing flavones (with a C2=C3 double bond) and flavanones (with a C2-C3 single bond) have shown that this saturation can influence antiradical activity, with the effect being dependent on the polarity of the environment nih.gov. In some cases, the increased flexibility of the flavanone (B1672756) structure can be advantageous for binding to specific targets.

Methylation: Methylation of hydroxyl groups can alter the bioactivity of biflavonoids. For instance, in a study of amentoflavone (B1664850) derivatives, methylation was found to decrease the ability to bind to certain central nervous system receptors journaljocamr.com. This suggests that free hydroxyl groups are important for these interactions.

Computational Approaches in SAR/QSAR Modeling and Prediction

Computational methods are indispensable for elucidating the SAR and QSAR of complex molecules like 2,3,2',3'-Tetrahydroochnaflavone, especially given the challenges of synthesizing and testing numerous analogues.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating the 3D properties of molecules with their biological activities. These methods build models based on the steric and electrostatic fields of a set of aligned molecules. For instance, a 3D-QSAR study on biflavones revealed that steric interactions play a dominant role in determining their antioxidant potential mdpi.com. Another 3D-QSAR study on bioflavonoids as modulators of P-glycoprotein activity created predictive models based on descriptors like radial distribution functions and 3D autocorrelation, which account for the distribution of charges and other properties in 3D space nih.gov. These approaches could be applied to a series of 2,3,2',3'-Tetrahydroochnaflavone analogues to predict their activities and guide the design of more potent compounds.

The general workflow for a 3D-QSAR study is presented in the table below.

StepDescription
1. Dataset Selection A set of structurally related compounds with experimentally determined biological activities is chosen.
2. Molecular Modeling The 3D structure of each molecule is generated and its energy is minimized to find a stable conformation.
3. Molecular Alignment The molecules are aligned in 3D space based on a common scaffold or pharmacophore.
4. Field Calculation Steric and electrostatic fields (for CoMFA) or other similarity fields (for CoMSIA) are calculated around each molecule.
5. Statistical Analysis Partial Least Squares (PLS) or other statistical methods are used to build a mathematical model correlating the field values with the biological activities.
6. Model Validation The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a separate test set of compounds.
7. Visualization The results are often visualized as contour maps, highlighting regions where changes in steric or electrostatic properties would increase or decrease activity.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as orbital energies (HOMO, LUMO), electrostatic potential, and bond dissociation energies. These properties are fundamental to a molecule's reactivity and can be correlated with its biological activity. For example, DFT has been used to study how the C2-C3 double bond in flavonoids influences their antiradical activity by affecting the stability of the resulting radical nih.gov.

Ligand-Based and Structure-Based SAR Analysis

SAR analysis can be broadly categorized into ligand-based and structure-based approaches. Both are crucial for drug discovery and can be applied to the study of 2,3,2',3'-Tetrahydroochnaflavone and its analogues.

Ligand-Based SAR: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: As discussed in section 7.1, pharmacophore models are derived from a set of active ligands to define the essential features for activity nih.govnih.gov. These models can then be used to screen large databases for new potential hits.

QSAR: QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. 2D-QSAR uses descriptors derived from the 2D structure, while 3D-QSAR uses 3D descriptors mdpi.comnih.govmit.edumdpi.com.

Structure-Based SAR: This approach is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It helps to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. This information is invaluable for understanding the basis of activity and for designing modifications to improve binding affinity.

Structure-Based Pharmacophore Modeling: When a ligand-protein complex structure is known, a pharmacophore model can be derived directly from the interactions observed in the binding site. This provides a more accurate representation of the necessary features for binding than a model based on ligands alone.

The table below summarizes the key differences between ligand-based and structure-based approaches.

FeatureLigand-Based SARStructure-Based SAR
Primary Requirement A set of active and inactive molecules.3D structure of the biological target.
Main Goal Identify common structural features among active molecules.Understand and predict ligand-target interactions.
Key Techniques Pharmacophore modeling from ligands, QSAR.Molecular docking, pharmacophore modeling from the active site.
Applicability Useful when the target structure is unknown.Provides more detailed insights into the binding mechanism.

For 2,3,2',3'-Tetrahydroochnaflavone, a combined approach would be most effective. Ligand-based methods could be used to analyze the SAR of a series of synthesized analogues, while structure-based methods could be employed if the biological targets of this compound are identified and their structures determined.

Computational Chemistry and Molecular Modeling Applications for 2,3,2/,3/ Tetrahydroochnaflavone

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.networldscientific.com For a compound like 2,3,2',3'-Tetrahydroochnaflavone, MD simulations could provide insights into its conformational flexibility and the stability of its interactions with a biological target once docked. researchgate.networldscientific.com The simulation calculates the trajectory of the protein-ligand complex, allowing researchers to observe the stability of binding, fluctuations in the protein structure, and the persistence of key interactions, such as hydrogen bonds, over a set period, often in nanoseconds. nih.govdergipark.org.tr

No specific molecular dynamics simulation studies have been published for 2,3,2',3'-Tetrahydroochnaflavone. However, MD simulations are frequently applied to other biflavonoids to validate docking results. nih.govworldscientific.com For example, MD simulations on amentoflavone (B1664850) complexed with SARS-CoV-2 Mpro have been used to confirm the stability of the docked pose, showing minimal conformational changes and stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation time. nih.govnih.gov Such analyses are crucial for confirming that the predicted binding from molecular docking is likely to be stable in a dynamic physiological environment. nih.gov

In Silico Prediction of Mechanistic Bioactivity and Molecular Properties

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds, as well as their likely biological activities. nih.govnih.gov These predictive models are built from large datasets of known compounds and their experimental properties. nih.govnih.gov For a novel or understudied compound like 2,3,2',3'-Tetrahydroochnaflavone, these tools can provide an early assessment of its drug-likeness, potential toxicity, and pharmacological activities based on its chemical structure. researchgate.netnih.gov For example, predictions can be made regarding properties like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity or mutagenicity. researchgate.netresearchgate.net

While there are no published in silico predictions specifically for 2,3,2',3'-Tetrahydroochnaflavone, the methodologies are well-established for natural products. nih.govnih.gov Online tools and software can analyze a given chemical structure and predict a spectrum of possible biological activities based on structure-activity relationships derived from extensive databases. researchgate.net Similarly, ADMET prediction models can estimate key pharmacokinetic and toxicity parameters, which is a critical step in the early phases of drug discovery to identify potential liabilities of a compound before committing to costly and time-consuming experimental studies. nih.govnih.gov

Future Directions in Research on 2,3,2/,3/ Tetrahydroochnaflavone

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The natural production of 2,3,2'',3''-tetrahydroochnaflavone (B12323119) within plants is a complex process that is not yet fully understood. While it is known to originate from malonic acid, the specific enzymatic machinery and the complete biosynthetic pathway remain to be discovered. targetmol.com Future research will likely focus on identifying and characterizing the enzymes responsible for constructing this intricate molecule.

Biflavonoid biosynthesis is thought to involve the oxidative coupling of two flavonoid units. mdpi.com The biosynthesis of flavonoids themselves is a significant preceding step. mdpi.com Key enzyme classes, such as cytochrome P450s and α-ketoglutarate-dependent dioxygenases, are known to be involved in the late-stage modifications of natural products and may play a crucial role. beilstein-journals.org Additionally, transferases that attach sugar or other groups are also of interest. beilstein-journals.org The discovery of novel enzymes, such as pericyclases that catalyze reactions like the Diels-Alder cycloaddition, highlights the potential for uncovering unique biochemical transformations in the formation of complex molecules like 2,3,2'',3''-tetrahydroochnaflavone. beilstein-journals.org

Genomic and metagenomic approaches are becoming powerful tools for identifying biosynthetic gene clusters (BGCs) in organisms. nih.govresearchgate.net By sequencing the genomes of plants known to produce this biflavonoid, researchers can search for "orphan" BGCs—gene clusters whose corresponding metabolite is unknown. nih.gov Techniques such as heterologous expression, where these gene clusters are transferred into a more easily manipulated host organism like Escherichia coli or Saccharomyces cerevisiae, can then be used to produce and identify the compound, thereby linking the genes to their product. beilstein-journals.orgnih.gov

Exploration of Novel Synthetic Methodologies and Catalysis

While 2,3,2'',3''-tetrahydroochnaflavone can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and to create structural analogs for further study. The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been achieved, providing a foundational methodology. sioc-journal.cnresearchgate.netsioc-journal.cn This synthesis involved key steps such as the formation of a diaryl ether and the cyclization of an ether-linked bichalcone. sioc-journal.cnresearchgate.net

Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes. This could involve the exploration of new catalytic systems, including biocatalysis, which utilizes enzymes to perform specific chemical transformations with high precision. mdpi.com For instance, enzymes like transaminases and Pictet-Spenglerases are already being used to create complex pharmaceutical intermediates. mdpi.com

The synthesis of biflavonoids often involves coupling reactions to link the two flavonoid units. nih.gov Methods like the Suzuki and Stille coupling reactions, which are catalyzed by transition metals, have been employed for this purpose. mdpi.com Further research may explore novel catalysts to improve the yields and reduce the environmental impact of these reactions. Additionally, strategies for the de novo synthesis of biflavonoids, building the molecules from simpler precursors, could offer greater control over the final structure. mdpi.com

Identification of New Molecular Targets and Signaling Pathways

Understanding how 2,3,2'',3''-tetrahydroochnaflavone interacts with cells at a molecular level is crucial for elucidating its biological activities. The compound has shown cytotoxicity against P388 murine lymphocytic leukemia cells, suggesting potential anticancer applications. immunomart.com However, the specific molecular targets responsible for this effect are yet to be fully identified.

Future research will aim to pinpoint the proteins and other biomolecules that 2,3,2'',3''-tetrahydroochnaflavone binds to. This can be achieved through techniques such as affinity chromatography and mass spectrometry-based proteomics. Identifying these targets will provide valuable insights into the compound's mechanism of action.

Furthermore, researchers will investigate the downstream signaling pathways that are modulated by this biflavonoid. Many cellular processes are controlled by complex signaling networks, such as the Ras/Raf/MEK/ERK and PI3K-AKT/mTOR pathways, which are often dysregulated in diseases like cancer. xiahepublishing.comkhanacademy.org Studies will likely examine whether 2,3,2'',3''-tetrahydroochnaflavone affects these or other critical pathways, such as the TNF signaling pathway, which is involved in inflammation and immunity. thermofisher.com The Notch signaling pathway, implicated in cell fate decisions and various diseases, also represents a potential area of investigation. revistanefrologia.com

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the cellular response to 2,3,2'',3''-tetrahydroochnaflavone, researchers are turning to "omics" technologies. These approaches allow for the large-scale analysis of different types of biological molecules.

Proteomics will be employed to study changes in the entire set of proteins within a cell or tissue upon treatment with the compound. This can reveal which proteins are upregulated or downregulated, providing clues about the cellular processes that are affected.

Metabolomics , the study of small molecules or metabolites, will provide a snapshot of the metabolic state of a cell. cmbio.io By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by 2,3,2'',3''-tetrahydroochnaflavone. nih.govmdpi.com This can be particularly useful for understanding the compound's effects on cellular energy production, nutrient utilization, and the synthesis of essential biomolecules. Advanced statistical methods like principal component analysis (PCA) and partial least squares (PLS) are crucial for interpreting the complex datasets generated in metabolomics studies. monash.edu

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Biological Matrices (for research purposes)

To accurately study the pharmacokinetics and biodistribution of 2,3,2'',3''-tetrahydroochnaflavone in research settings, sensitive and reliable analytical methods are required. The ability to detect and quantify the compound in complex biological matrices like blood plasma, tissues, and urine is essential. mdpi.comresearchgate.net

Currently, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for the analysis of natural products. nih.gov Future developments will likely focus on enhancing the sensitivity and selectivity of these methods. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, and tandem mass spectrometry (MS/MS) for more specific detection. chromatographyonline.com

Q & A

Q. Table 1. Key Synthetic Conditions for 2,3,2",3"-Tetrahydroochnaflavone

StepConditionsYieldReference
Diaryl ether formationUllmann reaction, CuI, K₂CO₃, DMF45%
Chalcone cyclizationI₂, pyridine, 60°C, 48h32%
Oxidative cyclizationDDQ, dry dioxane, 80°C, 12h15%

Q. Table 2. Bioactivity Profile

Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
BRETSARS-CoV-2 Mpro5.2 µM
Cytotoxicity (HEK293)N/A>50 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.